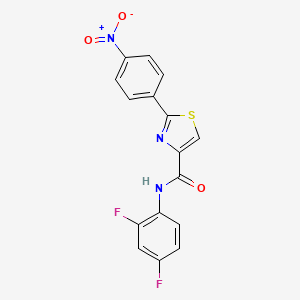

N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide

Description

N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a difluorophenyl group

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2N3O3S/c17-10-3-6-13(12(18)7-10)19-15(22)14-8-25-16(20-14)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRAQEGZGAUTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. One common method is the condensation of 2-aminothiazole with 2,4-difluorobenzoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis process may be optimized for higher yields and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group in the compound can be further oxidized to produce a nitroso or nitrate derivative.

Reduction: The nitro group can be reduced to an amine, resulting in the formation of a different functional group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alkoxides can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Amines, hydroxylamines.

Substitution Products: Amides, ethers, or other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activity.

Biology: In biological research, the compound serves as a probe to study enzyme mechanisms and protein interactions. Its fluorescence properties make it useful in imaging and tracking cellular processes.

Medicine: N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide has shown promise in medicinal chemistry, particularly in the design of anticancer and anti-inflammatory agents. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: The compound is utilized in the manufacturing of advanced materials, including polymers and coatings. Its chemical stability and reactivity are advantageous in creating products with enhanced properties.

Mechanism of Action

The mechanism by which N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The thiazole ring can coordinate with metal ions, influencing enzyme activity. The difluorophenyl group enhances the compound's binding affinity to target proteins, leading to modulation of biological pathways.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Proteins: It can bind to receptor proteins, altering signal transduction processes.

Pathways: Inhibition of inflammatory or cancer-related pathways is a potential mechanism of action.

Comparison with Similar Compounds

N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but lacks the thiazole ring.

N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide: Contains a nitro group instead of a carboxamide group.

N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide group.

Uniqueness: this compound stands out due to its combination of a thiazole ring, a nitro group, and a difluorophenyl group. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and inflammation. This compound exhibits a variety of mechanisms of action that make it a subject of interest in pharmacological research.

- Molecular Formula : C₁₆H₉F₂N₃O₃S

- CAS Number : 400080-65-1

- Molecular Weight : 363.32 g/mol

- Tubulin Inhibition : Similar to other thiazole derivatives, this compound has been investigated for its ability to inhibit tubulin polymerization. This action disrupts microtubule dynamics, which is crucial for cell division and is a common target in cancer therapies.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may act as a direct inhibitor of 5-lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, which play a significant role in inflammatory responses. Inhibition of LOX could be beneficial in treating conditions like asthma and rheumatoid arthritis .

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits moderate antiproliferative effects against various human cancer cell lines. The following table summarizes the IC₅₀ values observed in different studies:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| SGC-7901 | 0.36 - 0.86 | Tubulin polymerization inhibition |

| MCF-7 | 0.65 | Induction of apoptosis |

| HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |

Study on Anticancer Activity

A study conducted by Suh et al. synthesized various thiazole derivatives and evaluated their biological activities. Among these compounds, this compound was highlighted for its significant antiproliferative activity against SGC-7901 cells. The compound induced cell cycle arrest at the G₂/M phase and effectively disrupted microtubule dynamics akin to established chemotherapeutics like combretastatin A-4 (CA-4) .

In Vivo Studies

In vivo experiments involving animal models have shown that this compound can modulate inflammatory responses effectively. For instance, administration of this compound resulted in reduced leukotriene levels in rat models of inflammation, suggesting its potential therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.